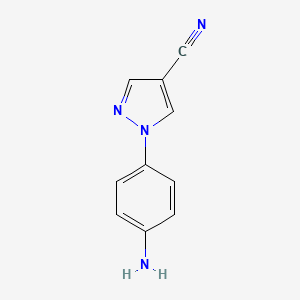![molecular formula C22H17N5O3 B2568263 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034440-54-3](/img/structure/B2568263.png)
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound falls under the category of heterocyclic compounds, characterized by its complex structure which includes a pyrrole, oxadiazole, and isoxazole ring system.
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis of this compound typically starts with the formation of its key intermediate compounds. This involves the synthesis of 1-methyl-1H-pyrrole and 1,2,4-oxadiazole.
Coupling Reactions: : The next step involves a coupling reaction between the pyrrole derivative and the oxadiazole derivative under controlled conditions using suitable catalysts to form the desired heterocyclic system.
Final Assembly:
Industrial Production Methods:
The industrial production methods involve scaling up the laboratory synthesis protocols, ensuring the use of safe and cost-effective reagents and maintaining reaction conditions that are reproducible on a large scale.
The use of automated reactors and continuous flow processes can optimize the synthesis for higher yield and purity.
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions where specific functional groups like pyrrole can be oxidized to their respective oxo derivatives.
Reduction: : Reduction reactions involving hydrazine or other reducing agents can be used to modify certain functional groups within the compound.
Substitution: : Various nucleophilic and electrophilic substitution reactions can modify different parts of the molecule, enhancing its functionality and applications.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogenating agents, acyl chlorides.
Major Products Formed:
The major products from these reactions are derivatives with modified functional groups, which can be tailored for specific research applications.
Chemistry:
As a versatile building block in synthetic organic chemistry for creating more complex molecules. Biology:
Used in biochemical assays and studies involving heterocyclic compounds. Medicine:
Possible use as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets, such as enzymes or receptors.
It can bind to active sites or modulate pathways involved in cellular processes, influencing biochemical reactions or signaling pathways.
Comparaison Avec Des Composés Similaires
N-(3-benzoyl-1,2,4-oxadiazol-5-yl)methyl-3-phenylbenzo[c]isoxazole-5-carboxamide
N-(1-methyl-1H-pyrrol-2-yl)methyl-3-phenylbenzo[c]isoxazole-5-carboxamide
Uniqueness:
The unique combination of pyrrole, oxadiazole, and isoxazole rings in N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide gives it distinctive chemical properties and reactivity compared to similar compounds.
Its specific structural arrangement allows for unique interactions with biological targets and chemical reactivity patterns that are not observed in other compounds with different ring systems.
That's it—a comprehensive guide on this compound. If you need more details or further clarification on any of the points, just let me know. No more questions? No problem.
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-27-11-5-8-18(27)21-24-19(29-26-21)13-23-22(28)15-9-10-17-16(12-15)20(30-25-17)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFRIIKYUHIKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2568180.png)
![[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2568182.png)
![2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2568183.png)
![4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2568185.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2568186.png)
![3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568187.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2568196.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)
![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)
